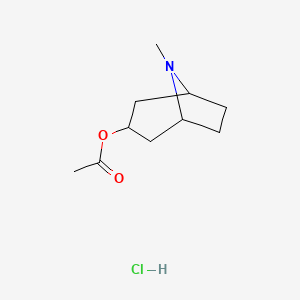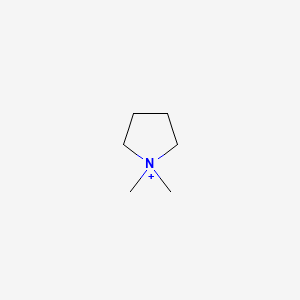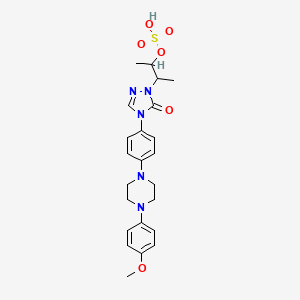![molecular formula C16H26O8 B12292683 4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Jasminoside B est un composé naturel appartenant à la famille des glycosides. Il est principalement trouvé dans les fleurs du Gardenia jasminoides, communément appelé jasmin du Cap. Ce composé est connu pour ses propriétés aromatiques et sa valeur médicinale potentielle. Le Jasminoside B est insoluble dans l'eau mais peut se dissoudre dans des solvants organiques comme l'éthanol et le chloroforme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Jasminoside B est généralement extrait des fleurs de Gardenia jasminoides. Le processus d'extraction implique une distillation à l'eau ou une extraction par solvant, suivie d'une séparation de l'extrait .
Méthodes de production industrielle : La production industrielle de Jasminoside B implique une extraction à grande échelle utilisant des solvants tels que l'éthanol ou le chloroforme. Les fleurs sont soumises à une extraction par solvant, et le composé est isolé par des techniques telles que la chromatographie sur colonne et la chromatographie en contre-courant à grande vitesse (HSCCC) .
Analyse Des Réactions Chimiques
Types de réactions : Le Jasminoside B subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants comme le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂) peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme l'hydroxyde de sodium (NaOH).
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools.
4. Applications de la recherche scientifique
Le Jasminoside B a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence en chimie analytique pour l'identification et la quantification des glycosides.
Biologie : Étudié pour ses propriétés antioxydantes potentielles et son rôle dans les mécanismes de défense des plantes.
Médecine : Enquête sur son activité cytoprotectrice, en particulier pour protéger les cellules hépatiques des dommages.
Industrie : Utilisé dans la production de parfums naturels et comme colorant naturel dans l'industrie alimentaire.
5. Mécanisme d'action
Le Jasminoside B exerce ses effets par le biais de diverses voies moléculaires. Il a été démontré qu'il ciblait la voie de signalisation TLR4/Myd88/NF-κB, qui joue un rôle crucial dans l'inflammation et la réponse immunitaire . En modulant cette voie, le Jasminoside B peut réduire le stress oxydatif et l'inflammation, offrant des effets protecteurs dans divers systèmes biologiques.
Composés similaires :
Geniposide : Un autre glycoside trouvé dans le Gardenia jasminoides, connu pour ses propriétés anti-inflammatoires et antioxydantes.
Unicité : Le Jasminoside B est unique en raison de sa structure moléculaire spécifique et de sa capacité à moduler la voie de signalisation TLR4/Myd88/NF-κB. Cela le rend particulièrement précieux dans la recherche axée sur l'inflammation et le stress oxydatif.
Applications De Recherche Scientifique
Jasminoside B has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of glycosides.
Biology: Studied for its potential antioxidant properties and its role in plant defense mechanisms.
Medicine: Investigated for its cytoprotective activity, particularly in protecting liver cells from damage.
Industry: Utilized in the production of natural fragrances and as a natural dye in the food industry.
Mécanisme D'action
Jasminoside B exerts its effects through various molecular pathways. It has been shown to target the TLR4/Myd88/NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . By modulating this pathway, Jasminoside B can reduce oxidative stress and inflammation, providing protective effects in various biological systems.
Comparaison Avec Des Composés Similaires
Geniposide: Another glycoside found in Gardenia jasminoides, known for its anti-inflammatory and antioxidant properties.
Uniqueness: Jasminoside B is unique due to its specific molecular structure and its ability to modulate the TLR4/Myd88/NF-κB signaling pathway. This makes it particularly valuable in research focused on inflammation and oxidative stress.
Propriétés
Formule moléculaire |
C16H26O8 |
|---|---|
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3 |
Clé InChI |
XBRXLXOCHNGHBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


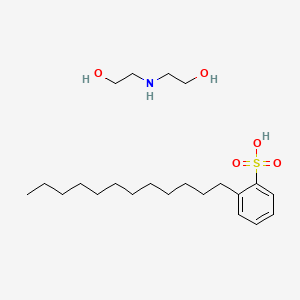
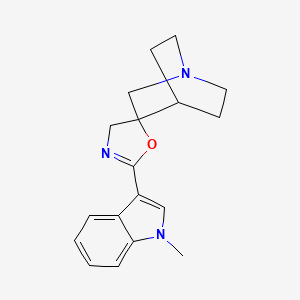
![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)
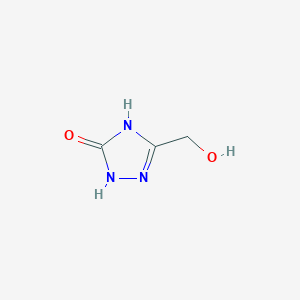
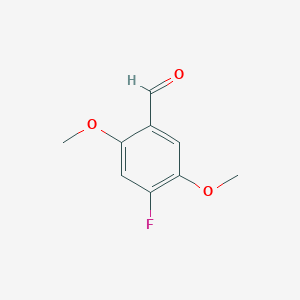
![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)
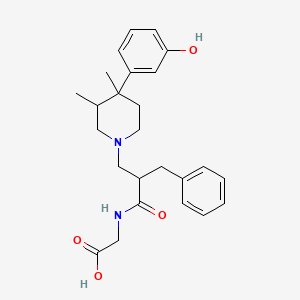
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
